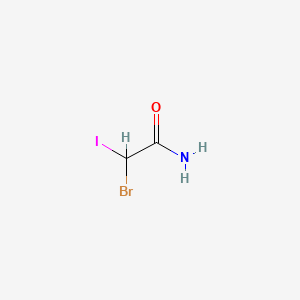

Bromoiodoacetamide

Vue d'ensemble

Description

Bromoiodoacetamide is an organic compound with the molecular formula C2H3BrINO It is a haloacetamide, characterized by the presence of both bromine and iodine atoms attached to the acetamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Bromoiodoacetamide typically involves the halogenation of acetamide. One common method is the reaction of acetamide with bromine and iodine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient industrial production.

Analyse Des Réactions Chimiques

Reaction Mechanisms

Bromoiodoacetamide reacts via nucleophilic substitution, targeting thiol (-SH), amino (-NH₂), and imidazole groups. The iodine atom acts as the primary leaving group due to its lower bond dissociation energy compared to bromine, favoring reactions at physiological pH (6.5–8.0) .

Key Reaction Pathways:

-

Thiol Alkylation :

-

Amino Group Modification :

-

Imidazole Alkylation :

Targets histidine residues at pH 6.9–7.0, though slower than thiol reactions .

Thiol Reactivity

This compound selectively modifies cysteine residues, forming stable thioethers. Comparative studies show it reacts slower than maleimides but faster than iodoacetamide (Table 1) .

Table 1: Reaction Kinetics of Cysteine-Modifying Reagents

| Reagent | Reaction Rate (M⁻¹s⁻¹) | Time to 95% Completion |

|---|---|---|

| N-Ethylmaleimide (NEM) | ~10³ | <5 minutes |

| This compound | ~10² | 30–60 minutes |

| Iodoacetamide | <10² | >60 minutes |

Cross-Reactivity with Other Residues

In the absence of free thiols or under prolonged incubation, this compound modifies:

-

Lysine ε-amino groups : Up to 15 residues modified in bromoperoxidase after 18 hours .

-

Histidine imidazoles : 9 residues modified under similar conditions .

Table 2: Residue Modification Over Time

| Incubation Time (h) | Modified Lysine Residues | Modified Histidine Residues |

|---|---|---|

| 4 | 8.59 | 1.19 |

| 18 | 15.16 | 9.35 |

| 24 | 24.43 | 11.26 |

Stability and pH Dependence

-

Thermal Stability : Modified enzymes exhibit enhanced stability. At 45°C, this compound-treated bromoperoxidase retains 86% activity after 12 hours, compared to complete inactivation of the native enzyme .

-

pH Optima :

Limitations and Considerations

-

Slow Kinetics : Compared to maleimides or dibromomaleimides, this compound requires longer incubation times .

-

Side Reactions : Prolonged exposure leads to nonspecific modifications of lysine and histidine .

This compound’s bifunctional reactivity offers versatility in protein engineering, though its slower kinetics necessitate optimization for specific applications. Future studies should explore its potential in disulfide bridging and reversible bioconjugation.

Applications De Recherche Scientifique

Bromoiodoacetamide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution reactions.

Biology: The compound is employed in biochemical studies to modify proteins and peptides, often through alkylation of thiol groups.

Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mécanisme D'action

The mechanism of action of Bromoiodoacetamide involves its ability to act as an alkylating agent. It can covalently modify thiol groups in proteins and peptides, leading to changes in their structure and function. This modification can inhibit enzyme activity or alter protein-protein interactions, making it a valuable tool in biochemical research.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromoacetamide: Similar in structure but lacks the iodine atom.

2-Iodoacetamide: Contains iodine but not bromine.

2-Chloroacetamide: Contains chlorine instead of bromine or iodine.

Uniqueness

Bromoiodoacetamide is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and selectivity in chemical reactions. This dual halogenation makes it a versatile reagent in synthetic chemistry and biochemical applications.

Activité Biologique

Bromoiodoacetamide (BIA) is an iodinated haloacetamide known for its significant biological activity, particularly its cytotoxic and genotoxic properties. This compound has garnered attention in various research contexts, especially concerning its implications in water treatment and potential health risks associated with disinfection by-products (DBPs).

- Chemical Formula : C₂H₂BrI N

- CAS Number : 62872-36-0

- Molecular Weight : 284.84 g/mol

Cytotoxicity and Genotoxicity

This compound is recognized for its cytotoxic effects on mammalian cells. Research indicates that it induces cell death through mechanisms involving reactive oxygen species (ROS), which contribute to oxidative stress within the cells .

Cytotoxicity Studies

A comparative study assessed the chronic cytotoxicity of various haloacetamides, including BIA. The results demonstrated that this compound exhibited moderate cytotoxicity, ranking lower than diiodoacetamide and iodoacetamide but higher than several other haloacetamides . The following table summarizes the relative cytotoxicity of different haloacetamides:

| Compound | Relative Cytotoxicity Rank |

|---|---|

| Diiodoacetamide | 1 |

| Iodoacetamide | 2 |

| Bromoacetamide | 3 |

| This compound | 5 |

| Tribromoacetamide | 6 |

| Bromochloroacetamide | 7 |

Genotoxicity Findings

In addition to cytotoxic effects, BIA has been shown to induce genomic DNA damage. Studies utilizing the single-cell gel electrophoresis (SCGE) method revealed that BIA contributes to DNA strand breaks, highlighting its potential as a genotoxic agent . The following table illustrates the genotoxicity ranking of various haloacetonitriles and haloacetamides:

| Compound | Genotoxicity Rank |

|---|---|

| Iodoacetonitrile | 1 |

| Bromoacetonitrile | 2 |

| This compound | 3 |

| Diiodoacetamide | 4 |

Case Studies and Environmental Impact

The environmental implications of this compound have been explored in several studies focusing on water quality and treatment processes. It is often formed as a by-product during the chlorination of water containing organic matter, raising concerns about its presence in drinking water supplies.

Health Effects Related to DBPs

A comprehensive analysis conducted on DBPs indicated that compounds like this compound could pose health risks, particularly when ingested through contaminated water sources. The study highlighted that exposure to such compounds can lead to respiratory issues, skin irritations, and other health complications among populations relying on treated water .

Propriétés

IUPAC Name |

2-bromo-2-iodoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BrINO/c3-1(4)2(5)6/h1H,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMKVQDLGURGON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)(Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617918 | |

| Record name | 2-Bromo-2-iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62872-36-0 | |

| Record name | 2-Bromo-2-iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.